molecular formula C14H22N2O B1398227 1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine CAS No. 1220037-44-4

1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine

Cat. No.: B1398227
CAS No.: 1220037-44-4
M. Wt: 234.34 g/mol
InChI Key: MUIWQHOJPAXUNM-UHFFFAOYSA-N
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Description

1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Properties

  • A study by (Wang et al., 2012) explored the spectroscopic properties of pyridinylimine and pyridinylmethylamine derivatives, which are structurally similar to the compound . This research is essential for understanding the electronic and optical behavior of these compounds.

Reactivity and Kinetics

  • (Bailey et al., 2017) investigated the reactivity and kinetic properties of benzene-1,4-diamines, providing insights into their chemical behavior and potential applications in synthesis and catalysis.

Polyimides and Polyamides

  • Research by (Liaw et al., 2001) and (Liaw et al., 2002) focused on synthesizing and characterizing polyimides and polyamides using diamines. These materials have significant implications in the field of high-performance polymers.

Catalysis

  • A study by (Balamurugan et al., 2011) examined nickel(II) complexes with ligands similar to the compound of interest, demonstrating their potential as catalysts in alkane oxidation.

Corrosion Inhibition

  • Research by (Singh & Quraishi, 2016) investigated Schiff bases, structurally related to the target compound, as corrosion inhibitors for mild steel, highlighting potential industrial applications.

Properties

IUPAC Name

1-N,2-dimethyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-9-13(15)3-4-14(11)16(2)10-12-5-7-17-8-6-12/h3-4,9,12H,5-8,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIWQHOJPAXUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(C)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153284
Record name N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-44-4
Record name N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,2-Dimethyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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